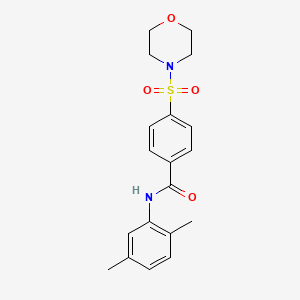

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 4-morpholine sulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 2,5-dimethylphenylamine is reacted with 4-morpholine sulfonyl chloride under controlled temperature conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE: can be compared with other sulfonylbenzamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine sulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

N-(2,5-Dimethylphenyl)-4-(morpholine-4-sulfonyl)benzamide, identified by the CAS number 891118-20-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O5S with a molecular weight of 442.5 g/mol. The compound features a benzamide core substituted with a morpholine sulfonyl group and a dimethylphenyl moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds, including those related to this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity : Research indicates that certain derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC50 values for these compounds were found to be in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner. The mechanism involves cell cycle arrest and increased levels of reactive oxygen species (ROS), contributing to the apoptotic process .

Antiviral Properties

Emerging evidence suggests that compounds similar to this compound may possess antiviral activity. A study highlighted that certain derivatives showed inhibitory effects on viral replication in vitro, although specific data on this compound's antiviral efficacy is limited .

Case Studies

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Notably, compounds demonstrated higher selectivity and potency against specific cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Inhibition Studies : Inhibition assays against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, revealed that some derivatives exhibited selective inhibition at nanomolar concentrations. This suggests potential for therapeutic applications in cancer treatment .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induces apoptosis |

| Anticancer | U-937 | 2.41 | Cell cycle arrest |

| Antiviral | Viral Replication | TBD | Inhibitory effects observed |

| Carbonic Anhydrase | hCA IX | 89 pM | Selective inhibition |

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-3-4-15(2)18(13-14)20-19(22)16-5-7-17(8-6-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWIXEAMDMTRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.